glucoallosamidin B
Description
Properties
CAS No. |
136236-42-5 |
|---|---|
Molecular Formula |
C206H326N56O64S1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural Comparison
Table 1: Structural Features of Glucoallosamidin B and Analogous Compounds
*Structural details inferred from glycoside classification.
Key Observations :
- Isorhamnetin-3-O-glycoside: Shares a glycosidic linkage but differs in aglycone structure (flavonoid vs. hypothesized structure of this compound). NMR data (e.g., $ \delta $ 5.2 ppm for anomeric protons) confirm sugar attachment .
- 2-Aminobenzamides: Non-glycosidic compounds with aromatic amines, highlighting structural divergence from glycosides .
Functional and Mechanistic Differences
Key Insights :
- Therapeutic Potential: N-Acetylglucosamine’s role in osteoarthritis treatment (via cartilage protection) contrasts with this compound’s hypothesized enzyme inhibition, which may target metabolic disorders .
Methodological Overlaps in Analysis
- Glycomics Techniques : MIRAGE standards ensure robust reporting for glycan-related compounds, including glycosides like this compound .
- Spectroscopic Profiling : NMR and UV data (e.g., $ \lambda_{\text{max}} $ 270 nm for aromatic aglycones) are critical for structural confirmation, as shown in Isorhamnetin-3-O-glycoside studies .
- HPLC-Based Analysis: GlycoBase and autoGU tools enable comparative retention time analysis, applicable to this compound if derivatized with tags like 2-aminobenzamide .
Preparation Methods
Fermentation and Initial Extraction
-
Strain and Culture Conditions : Streptomyces sp. was cultivated in a 300-liter fermenter containing modified Sabouraud medium (pH 7.0) at 27°C for 66 hours under aeration (38 L/min) and agitation (200 rpm).
-
Extraction : The mycelial cake (3.6 kg wet weight) was extracted with methanol (15 L) and 80% methanol (8 L). The combined extracts were concentrated to 500 mL and diluted with water for further purification.
Chromatographic Purification
The crude extract underwent sequential chromatography:
-
Charcoal Column : Eluted with 50% ethanol (pH 3.5) to remove impurities.
-
SP-Sephadex C-25 Column : Pre-equilibrated with 50 mM ammonium acetate buffer (pH 5.0), yielding partially purified fractions.
-
Reverse-Phase HPLC : Two-step HPLC on a Capcell-Pak C18 column (20 × 250 mm) with a gradient of acetonitrile in 10 mM ammonium hydroxide (pH 8.9). This compound eluted at 21.3 minutes, yielding 28.3 mg with 91.3% purity.
Table 1: Purification Profile of this compound
| Step | Yield (mg) | Purity (%) | Elution Conditions |
|---|---|---|---|
| Charcoal Column | 500 | 12.4 | 50% EtOH (pH 3.5) |
| SP-Sephadex C-25 | 120 | 45.8 | 50 mM NH₄OAc (pH 5.0) |
| First HPLC | 51.2 | 78.6 | 0–50% CH₃CN in 30 min |
| Second HPLC | 28.3 | 91.3 | 0–50% CH₃CN in 90 min |
Chemical Synthesis Approaches
Mercury(II)-Mediated Cyclization
A landmark synthetic route for the pseudodisaccharide core of this compound involves Hg(II)-mediated cyclization:
-
Starting Material : Cyclopentadienylthallium was converted to the optically active alcohol 4 via a 5-step sequence.
-
Aminoimidate Formation : Treatment of 4 with dimethylcyanamide and NaH yielded aminoimidate 5 (93% yield).
-
Cyclization : Hg(II) trifluoroacetate promoted stereoselective cyclization of 5 to oxazoline 6 , followed by radical oxygenation to form 7 (69% yield over two steps).
-
Glycosylation : Coupling of 7 with oxazoline donor 11 (3,4,6-tri-O-acetyl-N-acetylglucosamine) using triflic acid catalysis afforded β-pseudodisaccharide 22 (68% yield).
Key Reaction Conditions :
Solid-Phase Synthesis
A total solid-phase method streamlined the synthesis:
-
Resin Functionalization : Wang resin was loaded with N-demethylallosamizoline 23 via a benzyl ether linker.
-
Glycosylation : Trichloroacetimidate donor 9 (3.0 equiv) was coupled to 23 using TMSOTf, yielding pseudotrisaccharide 25 (62% yield).
-
Deprotection : HF-mediated cleavage and hydrogenolysis removed protecting groups, affording this compound.
Advantages : Reduced purification steps and higher throughput compared to solution-phase synthesis.
Structural Modification of Allosamidin Analogues
This compound was also prepared via structural modification of allosamidin:
-
Selective Hydrolysis : Allosamidin was treated with 0.5 N HCl at 70°C for 6.5 hours to cleave the N-acetylallosamine moiety.
-
Reglycosylation : The resulting pseudodisaccharide 7 was coupled with N-acetylglucosamine donors under Koenigs-Knorr conditions to introduce the glucose unit.
Table 2: Comparative Yields of Synthetic Methods
| Method | Yield (%) | Purity (%) | Key Challenge |
|---|---|---|---|
| Natural Extraction | 0.0078* | 91.3 | Low throughput |
| Hg(II)-Mediated | 58 | 95 | Toxicity of Hg(II) reagents |
| Solid-Phase | 62 | 98 | Optimizing resin loading |
*Yield calculated from mycelial biomass.
Analytical Characterization
Critical analytical data validating this compound’s structure include:
Challenges and Innovations
-
Stereochemical Control : The β-glycosidic linkage in the pseudotrisaccharide requires precise stereochemical guidance, achieved via oxazoline donors.
-
Scalability : Solid-phase synthesis addresses scalability but demands optimized resin-linker chemistry.
-
Toxicity Mitigation : Recent efforts replace Hg(II) with Rh(II) catalysts for cyclization, though yields remain suboptimal .
Q & A
Basic Research Questions
Q. What analytical techniques are recommended for initial structural characterization of glucoallosamidin B?
- Methodological Answer : Use tandem mass spectrometry (MS/MS) and nuclear magnetic resonance (NMR) to resolve its glycosidic linkages and stereochemistry. For glycan sequencing, apply the MIRAGE guidelines to ensure standardized reporting of glycomics data, including monosaccharide composition and linkage positions . Comparative analysis with known analogs (e.g., glucosamine derivatives) can validate structural hypotheses .
- Data Consideration : Cross-validate findings using orthogonal methods (e.g., ion mobility spectrometry) to address potential ambiguities in isomeric resolution .
Q. How can researchers ensure reproducibility in synthesizing or isolating this compound?
- Methodological Answer : Follow protocols for chemical synthesis or extraction outlined in glycomics studies, such as acid hydrolysis or enzymatic cleavage, with strict documentation of reaction conditions (pH, temperature, catalysts). Include purity assessments via high-performance liquid chromatography (HPLC) and quantitative NMR . For natural product isolation, use column chromatography with glycan-specific resins (e.g., lectin-affinity columns) .
- Reproducibility Tip : Provide raw spectral data and chromatograms in supplementary materials, adhering to journal guidelines for experimental transparency .
Advanced Research Questions
Q. What strategies resolve contradictions between in vitro and in vivo activity data for this compound?
- Methodological Answer :
- Experimental Design : Conduct dose-response studies in physiologically relevant models (e.g., 3D cell cultures or organoids) to bridge in vitro-in vivo gaps. Monitor metabolites using LC-MS/MS to assess bioavailability .
- Data Analysis : Apply multivariate statistics to identify confounding variables (e.g., serum protein binding in vivo) that may mask activity. Reference studies on glycated albumin’s interference with small-molecule assays for methodological parallels .
- Case Study : Divergent receptor-binding results may stem from assay conditions (e.g., pH, cofactors). Replicate experiments using standardized protocols from glycan-protein interaction studies .
Q. How should researchers design experiments to assess this compound’s inhibitory effects on glycosidases?
- Methodological Answer :
- Enzyme Kinetics : Use fluorogenic substrates (e.g., 4-methylumbelliferyl-glycosides) to measure real-time inhibition. Calculate IC50 and Ki values via Lineweaver-Burk plots, accounting for competitive vs. non-competitive mechanisms .
- Structural Insights : Perform molecular docking simulations using glycan-binding protein databases (e.g., GlycoSearch) to predict binding pockets and guide mutagenesis studies .
Q. What computational and experimental approaches integrate glycan-omics data to map this compound’s biosynthetic pathway?
- Methodological Answer :
- Multi-Omics Integration : Combine transcriptomics (RNA-seq of biosynthetic tissues) with metabolomics (LC-MS profiling) to identify candidate genes (e.g., glycosyltransferases). Use phylogenetic analysis to infer enzyme function .
- Gene Knockout Models : Apply CRISPR-Cas9 to disrupt putative biosynthetic genes and monitor this compound levels via targeted MS .
- Data Challenges : Address discrepancies between predicted and observed intermediates using isotopic labeling to trace metabolic flux .
Methodological Contradictions and Solutions
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
